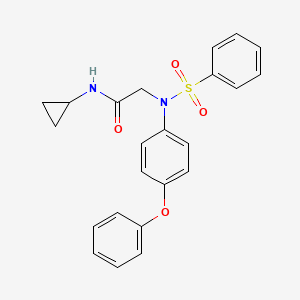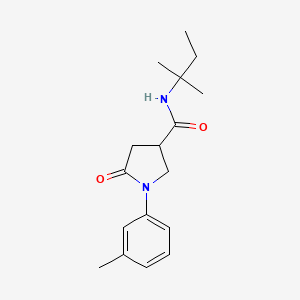![molecular formula C21H17Cl2NO2 B4748211 N-[bis(4-chlorophenyl)methyl]-4-methoxybenzamide](/img/structure/B4748211.png)
N-[bis(4-chlorophenyl)methyl]-4-methoxybenzamide
Übersicht
Beschreibung
N-[bis(4-chlorophenyl)methyl]-4-methoxybenzamide, also known as BD-1063, is a selective antagonist of the sigma-1 receptor. This compound has garnered significant interest in the scientific community due to its potential applications in various fields, including neuroscience, pharmacology, and drug discovery. In
Wissenschaftliche Forschungsanwendungen
N-[bis(4-chlorophenyl)methyl]-4-methoxybenzamide has been extensively studied for its potential applications in various scientific fields. In neuroscience, it has been shown to modulate the activity of the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and learning. N-[bis(4-chlorophenyl)methyl]-4-methoxybenzamide has been used to investigate the role of the sigma-1 receptor in these processes and has shown promising results.
In pharmacology, N-[bis(4-chlorophenyl)methyl]-4-methoxybenzamide has been used as a tool compound to study the sigma-1 receptor's function and its potential as a therapeutic target. N-[bis(4-chlorophenyl)methyl]-4-methoxybenzamide has been shown to inhibit the binding of various sigma-1 receptor agonists, suggesting that it can be used as a selective antagonist of this receptor.
Wirkmechanismus
N-[bis(4-chlorophenyl)methyl]-4-methoxybenzamide acts as a selective antagonist of the sigma-1 receptor, which is a transmembrane protein that is involved in various physiological processes. The sigma-1 receptor is known to modulate the activity of various ion channels, receptors, and enzymes, which are involved in the regulation of cellular processes such as calcium signaling, cell survival, and apoptosis.
N-[bis(4-chlorophenyl)methyl]-4-methoxybenzamide binds to the sigma-1 receptor and prevents its activation by endogenous ligands or other agonists. This inhibition results in the modulation of various physiological processes, including pain perception, memory, and learning.
Biochemical and Physiological Effects
N-[bis(4-chlorophenyl)methyl]-4-methoxybenzamide has been shown to modulate various biochemical and physiological processes, including pain perception, memory, and learning. In animal studies, N-[bis(4-chlorophenyl)methyl]-4-methoxybenzamide has been shown to reduce pain sensitivity and improve memory and learning. These effects are thought to be mediated by the sigma-1 receptor's modulation of various ion channels, receptors, and enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
N-[bis(4-chlorophenyl)methyl]-4-methoxybenzamide has several advantages and limitations for lab experiments. One of the main advantages is its selectivity for the sigma-1 receptor, which allows for the specific modulation of this receptor's activity. N-[bis(4-chlorophenyl)methyl]-4-methoxybenzamide's selectivity also allows for the investigation of the sigma-1 receptor's function and its potential as a therapeutic target.
One of the limitations of N-[bis(4-chlorophenyl)methyl]-4-methoxybenzamide is its relatively low potency compared to other sigma-1 receptor antagonists. This limitation can make it challenging to use N-[bis(4-chlorophenyl)methyl]-4-methoxybenzamide in experiments where high potency is required. Additionally, N-[bis(4-chlorophenyl)methyl]-4-methoxybenzamide's pharmacokinetic properties, such as its bioavailability and half-life, can limit its use in certain experiments.
Zukünftige Richtungen
N-[bis(4-chlorophenyl)methyl]-4-methoxybenzamide has several potential future directions for research. One direction is the investigation of its potential as a therapeutic target for various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. N-[bis(4-chlorophenyl)methyl]-4-methoxybenzamide's modulation of various physiological processes, including cell survival and apoptosis, suggests that it could be used to treat these diseases.
Another direction is the development of more potent and selective sigma-1 receptor antagonists that can be used in experiments where high potency is required. These compounds could be used to further investigate the sigma-1 receptor's function and its potential as a therapeutic target.
Conclusion
N-[bis(4-chlorophenyl)methyl]-4-methoxybenzamide is a selective antagonist of the sigma-1 receptor that has garnered significant interest in the scientific community due to its potential applications in various fields, including neuroscience, pharmacology, and drug discovery. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-[bis(4-chlorophenyl)methyl]-4-methoxybenzamide have been explored in this paper. Further research is needed to fully understand the potential of N-[bis(4-chlorophenyl)methyl]-4-methoxybenzamide as a therapeutic target and its role in various physiological processes.
Eigenschaften
IUPAC Name |
N-[bis(4-chlorophenyl)methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2NO2/c1-26-19-12-6-16(7-13-19)21(25)24-20(14-2-8-17(22)9-3-14)15-4-10-18(23)11-5-15/h2-13,20H,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXOLCMDFCGOMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[bis(4-chlorophenyl)methyl]-4-methoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-tert-butyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4748131.png)



![propyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B4748148.png)

![4-({2-[(4-bromophenyl)ethynyl]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B4748153.png)
![ethyl 2-{[(2-imino-8-methoxy-2H-chromen-3-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4748155.png)
![1-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B4748159.png)
![3-(4-fluorophenyl)-2-(methoxymethyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B4748164.png)
![methyl 3-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4748171.png)
![2-mercapto-5-{3-methoxy-2-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazol-4(5H)-one](/img/structure/B4748178.png)
![N-(2-[4-(dimethylamino)phenyl]-1-{[(3-methoxypropyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B4748190.png)
![N-[3-(1-azepanylcarbonyl)phenyl]acetamide](/img/structure/B4748197.png)